methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate
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Description
Methyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate is a useful research compound. Its molecular formula is C20H19FN2O3S and its molecular weight is 386.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on similar compounds has focused on the synthesis and chemical properties of 1,5-benzodiazepine derivatives. For instance, Hofmann and Fischer explored the synthesis and properties of 4-Methoxy-1,5-benzothiazepine, a compound within the same chemical family, highlighting the methodological approaches to creating these complex molecules and understanding their chemical behaviors (Hofmann & Fischer, 1987). This research aids in the broader understanding of the synthetic pathways and potential applications of such compounds in various scientific fields.
Photodynamic Therapy Applications
Another area of application for related compounds is in photodynamic therapy (PDT) for cancer treatment. Pişkin, Canpolat, and Öztürk developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showcasing their potential in generating singlet oxygen, a crucial element in PDT (Pişkin, Canpolat, & Öztürk, 2020). The efficiency of these compounds in producing singlet oxygen and their photophysical properties highlight the innovative approaches to treating diseases using light-sensitive compounds.
Antimicrobial Activity
Sharma et al. synthesized new 1,5-benzothiazepine derivatives, investigating their potential as analogues of anticancer drugs and exploring their antimicrobial activity (Sharma, Singh, Yadav, & Prakash, 1997). This research provides insight into the multifunctional applications of 1,5-benzodiazepine derivatives, not only in cancer research but also in combating microbial infections, showcasing their versatility in medicinal chemistry.
Peripheral Benzodiazepine Receptors
Research on compounds like DAA1106, a selective ligand for peripheral benzodiazepine receptors, offers insights into the neurological applications of benzodiazepine derivatives. Studies by Zhang et al. on the binding characteristics of DAA1106 to peripheral benzodiazepine receptors in the rat brain highlight the potential of these compounds in studying brain functions and disorders (Zhang et al., 2003). This research underscores the importance of benzodiazepine derivatives in neuroscientific research, particularly in understanding receptor dynamics and brain imaging.
Properties
IUPAC Name |
methyl 2-[4-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-18-8-7-13(9-15(18)21)12-27-19-10-14(11-20(24)26-2)22-16-5-3-4-6-17(16)23-19/h3-10,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOFIDYGGSYFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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